molecular formula C21H21FN4O2 B12243695 3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12243695
M. Wt: 380.4 g/mol
InChI Key: SWJQAGHAZVLJDA-UHFFFAOYSA-N
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Description

3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the fluoropyridine moiety. Common synthetic methods include:

    Cyclization Reactions: Formation of the quinazolinone core through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the fluoropyridine moiety via nucleophilic substitution reactions.

    Reductive Amination: Formation of the piperidine ring through reductive amination of suitable intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinazolinone core or the piperidine ring.

    Substitution: The fluoropyridine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    N-Oxides: Formed through oxidation of the piperidine ring.

    Reduced Derivatives: Formed through reduction of the quinazolinone core or piperidine ring.

    Substituted Derivatives: Formed through substitution reactions on the fluoropyridine moiety.

Scientific Research Applications

3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
  • 3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-ethyl-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of 3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoropyridine moiety enhances its stability and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

3-[[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H21FN4O2/c1-14-24-19-5-3-2-4-18(19)21(28)26(14)13-15-6-8-25(9-7-15)20(27)16-10-17(22)12-23-11-16/h2-5,10-12,15H,6-9,13H2,1H3

InChI Key

SWJQAGHAZVLJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=CC(=CN=C4)F

Origin of Product

United States

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